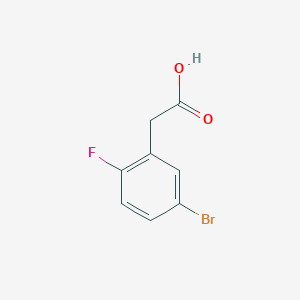

5-Bromo-2-fluorophenylacetic acid

Description

Contextualization within Halogenated Phenylacetic Acid Chemistry

Halogenated phenylacetic acids are a class of compounds that have long been recognized for their utility in organic synthesis. The presence of halogens can influence the acidity of the carboxylic acid group, provide sites for further chemical transformations, and modulate the biological activity of the final products. The specific combination of bromine and fluorine in 5-Bromo-2-fluorophenylacetic acid offers a dual-handle for synthetic chemists. The fluorine atom, being highly electronegative, can alter the electronic environment of the benzene (B151609) ring and influence intermolecular interactions, while the bromine atom serves as a versatile functional group for cross-coupling reactions.

Significance as a Precursor and Intermediate in Chemical Synthesis

The primary significance of this compound lies in its role as a key building block. sigmaaldrich.com The bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. inventivapharma.com This makes it an invaluable intermediate in the construction of complex molecular architectures. The carboxylic acid moiety provides another reactive site for amide bond formation, esterification, or reduction to an alcohol, further expanding its synthetic utility.

For instance, related brominated phenylacetic acids are utilized in the synthesis of kinase inhibitors, a critical class of therapeutic agents in oncology. acs.orged.ac.uk The synthesis of certain kinase inhibitors has been shown to start from a brominated phenylacetic acid derivative, highlighting the importance of this class of compounds in drug discovery. acs.orged.ac.uk

Overview of Current Research Trajectories Involving the Compound

Current research involving this compound and its analogs is largely concentrated in the area of medicinal chemistry. Scientists are exploring its use as a scaffold for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the bromo and fluoro substituents are being investigated for their potential to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.

One prominent research avenue is the synthesis of novel kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.orged.ac.uk The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The core structure of this compound provides a foundation upon which diverse chemical functionalities can be appended to create libraries of potential kinase inhibitors for screening and optimization.

Furthermore, the compound serves as a valuable tool in structure-activity relationship (SAR) studies. By systematically modifying the phenylacetic acid core, researchers can probe the specific interactions between a drug candidate and its biological target, leading to the design of more effective and safer medicines. The synthesis of various substituted phenylacetic acid derivatives is a common strategy to build a collection of molecules for such studies. inventivapharma.commdpi.com

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 883514-21-4 |

| Molecular Formula | C8H6BrFO2 |

| Molecular Weight | 233.04 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

The synthesis of related structures, such as 5-bromo-2-fluorobenzeneboronic acid, a key precursor, often involves the lithiation of 1-bromo-4-fluorobenzene (B142099) followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. google.comgoogle.com This highlights the synthetic accessibility of the core 5-bromo-2-fluorophenyl moiety.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-bromo-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMCZBGQYAYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393887 | |

| Record name | 5-Bromo-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883514-21-4 | |

| Record name | 5-Bromo-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Fluorophenylacetic Acid and Its Derivatives

Multi-Step Synthesis of Analogues and Complex Structures

The structural features of 5-Bromo-2-fluorophenylacetic acid, namely the carboxylic acid functional group, the fluorinated and brominated aromatic ring, provide multiple reaction sites for derivatization and the construction of more complex molecular architectures.

Cyclopropanation Strategies for Novel Derivatives

The introduction of a cyclopropane (B1198618) ring to derivatives of this compound can lead to novel compounds with unique conformational and electronic properties. While direct cyclopropanation on the phenylacetic acid itself is not widely reported, strategies involving its derivatives are plausible. One such approach involves the reaction of an activated olefin derived from this compound with a suitable carbene or carbenoid precursor.

For instance, the ester derivative, methyl 5-bromo-2-fluorophenylacetate, can be subjected to reactions with dihalomethanes in the presence of a strong base (Simmons-Smith reaction conditions) or with diazo compounds catalyzed by transition metals like rhodium or copper. nih.gov Another strategy involves the intramolecular cyclopropanation of a suitably functionalized derivative.

A hypothetical reaction scheme for the cyclopropanation of an unsaturated ester derived from this compound is presented below:

Table 1: Hypothetical Cyclopropanation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Methyl (E)-3-(5-bromo-2-fluorophenyl)acrylate | Diiodomethane | Diethylzinc | Methyl 2-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylate |

| Methyl 5-bromo-2-fluorophenylacetate | Ethyl diazoacetate | Rhodium(II) acetate | Mixture of cyclopropane derivatives |

These methods offer pathways to constrained analogues that may exhibit interesting biological activities. The choice of cyclopropanating agent and reaction conditions would be crucial in controlling the stereoselectivity of the reaction. rsc.org

Condensation Reactions in the Synthesis of Related Compounds

The carboxylic acid moiety of this compound and its activated derivatives (e.g., acid chlorides or esters) can readily participate in various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. pressbooks.pub These reactions are fundamental in elongating the carbon chain or introducing new functional groups.

For example, the ester derivative, ethyl 5-bromo-2-fluorophenylacetate, can undergo a Claisen condensation with another ester to yield a β-keto ester. This product can then serve as a versatile intermediate for further transformations. Similarly, an Aldol-type condensation of the corresponding enolate with a carbonyl compound can be envisioned.

Table 2: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Base | Product Type |

| Ethyl 5-bromo-2-fluorophenylacetate | Ethyl acetate | Sodium ethoxide | β-keto ester |

| 5-Bromo-2-fluorophenylacetyl chloride | Aniline | Pyridine | Amide |

| This compound | Thionyl chloride, then Ammonia | - | Primary amide |

These condensation reactions are crucial for building molecular complexity from the relatively simple starting material. google.com

Diazotization and Fluorination for Aromatic Ring Modification

Modification of the aromatic ring of this compound can be achieved through classical synthetic transformations. A key strategy involves the introduction of an amino group, which can then be converted to other functionalities via diazotization. For instance, if a synthetic route starts from an amino-substituted precursor, such as 3-amino-5-bromo-2-fluorophenylacetic acid, the amino group can be transformed into a diazonium salt.

This diazonium salt is a versatile intermediate. For example, a Sandmeyer reaction can be employed to replace the diazonium group with another halide (e.g., chloro or iodo) or a cyano group, using the corresponding copper(I) salt. wikipedia.orgnih.govorganic-chemistry.org

Furthermore, the Balz-Schiemann reaction allows for the introduction of an additional fluorine atom by treating the diazonium salt with fluoroboric acid or its salts, followed by thermal or photochemical decomposition. wikipedia.orgnih.gov This would lead to the formation of a difluoro-substituted phenylacetic acid derivative.

Table 3: Aromatic Ring Modification via Diazotization

| Starting Material | Reagent 1 | Reagent 2 | Reaction Type | Product |

| 3-Amino-5-bromo-2-fluorophenylacetic acid | NaNO₂, HCl | CuBr | Sandmeyer Reaction | 3,5-Dibromo-2-fluorophenylacetic acid |

| 3-Amino-5-bromo-2-fluorophenylacetic acid | NaNO₂, HCl | HBF₄ | Balz-Schiemann Reaction | 5-Bromo-2,3-difluorophenylacetic acid |

These reactions significantly expand the range of accessible derivatives from the basic this compound scaffold.

Incorporation into Heterocyclic Ring Systems

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The carboxylic acid functionality, in conjunction with the reactive aromatic ring, can be utilized in cyclization reactions to form fused ring systems.

One potential application is in the synthesis of substituted oxindoles. For example, after conversion of the carboxylic acid to an amide, an intramolecular cyclization can be promoted. A common method for this is the Heck reaction, where the bromine atom on the aromatic ring can undergo oxidative addition to a palladium catalyst, followed by intramolecular insertion into the N-H bond of the amide.

A plausible synthetic route to a fluorinated and brominated oxindole (B195798) is outlined below:

Amide Formation: this compound is first converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with an amine (e.g., methylamine) yields the corresponding N-substituted amide.

Intramolecular Cyclization: The resulting amide can then be subjected to palladium-catalyzed intramolecular C-N bond formation to afford the cyclized oxindole product.

This strategy provides a direct route to a core heterocyclic structure that is prevalent in many biologically active molecules.

Catalytic Approaches in Synthesis

Modern catalytic methods, particularly those employing palladium, have revolutionized organic synthesis and are highly applicable to the functionalization of this compound.

Palladium-Catalyzed Reactions for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or vinyl substituents at the 5-position. nih.gov

Heck-Mizoroki Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new substituted alkene. organic-chemistry.org This is a versatile method for elaborating the side chain of the molecule.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylethynyl derivatives. organic-chemistry.orglibretexts.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-2-fluorophenylacetic acid derivative |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ | 5-(2-Phenylethenyl)-2-fluorophenylacetic acid derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 5-(2-Phenylethynyl)-2-fluorophenylacetic acid derivative |

These catalytic methods provide efficient and modular routes to a vast array of derivatives of this compound, highlighting its importance as a versatile building block in modern organic synthesis.

Enzyme-Catalyzed Asymmetric Synthesis for Enantiomerically Enriched Forms

The synthesis of single-enantiomer chiral drugs is of paramount importance, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause undesirable side effects. nih.govviamedica.pl For 2-arylpropionic acids, a class to which this compound belongs, enzyme-catalyzed asymmetric synthesis is a powerful and green alternative to traditional chemical resolutions. researchgate.net Biocatalysis offers highly regio- and stereoselective conversions under mild reaction conditions. researchgate.netnih.gov

The primary enzymatic strategy for obtaining enantiomerically enriched forms of compounds like this compound is through the kinetic resolution of a racemic mixture. nih.govresearchgate.net This typically involves the enantioselective hydrolysis of a racemic ester derivative. Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their broad substrate applicability, commercial availability, and high enantioselectivity. researchgate.netunipd.it

In a typical lipase-catalyzed kinetic resolution, the racemic ester of this compound is exposed to the enzyme in an aqueous or biphasic system. The lipase (B570770) preferentially hydrolyzes one enantiomer of the ester—for instance, the (S)-ester—into the corresponding (S)-acid, leaving the other enantiomer, the (R)-ester, unreacted. unipd.it The resulting mixture of the (S)-acid and (R)-ester can then be separated. The efficiency of this process is often described by the enantiomeric ratio (E), with high E values (>200) indicating excellent separation. nih.gov Lipases from species such as Candida antarctica (Lipase B), Candida rugosa, and Pseudomonas fluorescens have shown outstanding performance in resolving racemic profen esters. researchgate.netmdpi.com

Another enzymatic approach involves asymmetric decarboxylation. For example, arylmalonate decarboxylase has been used for the preparative-scale synthesis of (R)-α-fluorophenylacetic acid from a corresponding α-fluorophenylmalonic acid substrate, achieving a quantitative yield and an enantiomeric excess (e.e.) greater than 99%. tandfonline.comnih.gov This method could theoretically be adapted for the synthesis of chiral fluorinated phenylacetic acids.

Whole-cell catalysis, which utilizes entire microorganisms rather than isolated enzymes, presents an economical and robust option for industrial applications. nih.gov Research has demonstrated the use of engineered E. coli cells harboring specific esterase variants to produce (S)-ketoprofen with high enantiomeric excess. These whole-cell catalysts can be easily recovered and reused for multiple cycles, enhancing the economic feasibility of the process. nih.gov

Table 1: Examples of Enzyme-Catalyzed Reactions for Chiral 2-Arylpropionic Acid Synthesis

| Enzyme Type | Reaction | Substrate Example | Product Example | Key Findings | Citations |

|---|---|---|---|---|---|

| Lipase (e.g., from Candida rugosa) | Enantioselective Hydrolysis | Racemic ibuprofen (B1674241) ethyl ester | (S)-Ibuprofen | High conversion and enantioselectivity. CLEA-LCs show enhanced thermostability. | researchgate.net |

| Esterase (bHSL family) | Kinetic Resolution | Racemic ethyl 2-arylpropionates | (S)-Ketoprofen, (S)-Naproxen | Protein engineering can invert and enhance enantioselectivity for industrial production. | nih.gov |

| Arylmalonate Decarboxylase | Asymmetric Decarboxylation | α-Fluorophenylmalonic acid | (R)-α-Fluorophenylacetic acid | Quantitative yield and >99% e.e. achieved on a preparative scale. | tandfonline.comnih.gov |

| Lipase (from P. fluorescens) | Kinetic Resolution (Hydrolysis) | Racemic aryloxy-propan-2-yl acetates | (R)-alcohols and (S)-acetates | High enantiomeric excess (>99% ee) for specific substrates. | mdpi.com |

Application of Organometallic Reagents in Synthesis

Organometallic reagents are indispensable tools in the synthesis of this compound and its derivatives, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

A key synthetic intermediate for derivatives is 5-bromo-2-fluorobenzeneboronic acid. A patented process describes its preparation starting from 1-bromo-4-fluorobenzene (B142099). google.com The synthesis involves a lithiation step, where an organolithium reagent like n-butyllithium selectively removes a proton from the position ortho to the fluorine atom, driven by the directing effect of the fluorine. This reaction is conducted at low temperatures (e.g., below -40°C) to form the (5-bromo-2-fluorophenyl)lithium intermediate. This highly reactive organolithium species is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate) to form a boronate ester, which is subsequently hydrolyzed with an aqueous acid to yield the desired 5-bromo-2-fluorobenzeneboronic acid. google.com

Grignard reagents, or organomagnesium compounds, are another class of organometallics used in these synthetic pathways. youtube.com For instance, a Grignard reagent can be formed from a suitable haloaromatic precursor, such as 1,5-dibromo-2-fluorobenzene, by reacting it with magnesium metal. This organomagnesium halide can then react as a nucleophile. A common application is the reaction with carbon dioxide (CO2), followed by an acidic workup, to install a carboxylic acid group, providing a direct route to the phenylacetic acid structure. youtube.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. libretexts.org This reaction typically couples an organoboron compound (like the 5-bromo-2-fluorobenzeneboronic acid discussed earlier) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com This methodology is highly valuable for synthesizing derivatives of this compound. For example, the bromine atom on the phenyl ring can be replaced by various aryl, heteroaryl, alkyl, or alkenyl groups by coupling with the corresponding boronic acid or boronic ester. rsc.orguzh.ch This allows for the creation of a diverse library of compounds from a common intermediate. The general mechanism involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to release the final product and regenerate the catalyst. libretexts.org

Table 2: Application of Organometallic Reagents in Synthesis

| Reagent Type | Reaction | Starting Material Example | Intermediate/Product Example | Purpose | Citations |

|---|---|---|---|---|---|

| Organolithium (n-BuLi) | Lithiation / Borylation | 1-Bromo-4-fluorobenzene | 5-Bromo-2-fluorobenzeneboronic acid | Synthesis of a key boronic acid intermediate. | google.com |

| Organomagnesium (Grignard) | Carboxylation | Aryl or Benzyl Halide | Carboxylic Acid | Formation of the acetic acid moiety by reaction with CO2. | youtube.com |

| Organoboron / Pd Catalyst | Suzuki-Miyaura Coupling | This compound derivative + Arylboronic acid | Biaryl derivative | C-C bond formation to create diverse derivatives. | libretexts.orgmdpi.com |

Scale-Up Considerations and Industrial Synthesis Techniques

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process introduces numerous challenges that must be addressed to ensure efficiency, safety, cost-effectiveness, and sustainability. For this compound and its derivatives, particularly enantiomerically pure forms, these considerations are critical.

In the context of enzyme-catalyzed resolutions, a major focus for industrial application is the cost and stability of the biocatalyst. nih.gov While isolated enzymes can be expensive, the use of immobilized enzymes or whole-cell biocatalysts offers significant advantages. researchgate.netunipd.it Immobilization, for instance by creating cross-linked enzyme aggregates (CLEAs), can dramatically improve the enzyme's thermostability and allows for easy separation from the reaction mixture and subsequent reuse over multiple batches. researchgate.net Whole-cell catalysis further reduces costs by eliminating the need for enzyme purification. nih.gov The development of robust, engineered microbial strains that overexpress the desired enzyme is a key industrial strategy. These systems can be designed for high volumetric productivity and catalyst recycling, making the process economically viable. nih.gov

For chemical syntheses involving organometallic reagents, such as the lithiation route to the boronic acid intermediate, key scale-up considerations include temperature control and reagent handling. google.com The highly exothermic nature of lithiation reactions requires efficient heat transfer, which becomes more challenging in large reactors. Maintaining cryogenic temperatures (below -40°C) on an industrial scale necessitates specialized and energy-intensive equipment. Furthermore, the handling of pyrophoric reagents like n-butyllithium requires stringent safety protocols and an inert atmosphere to prevent hazardous situations.

The choice of solvent is another critical factor in industrial synthesis. While solvents like tetrahydrofuran (B95107) (THF) are common in the lab, their properties (e.g., peroxide formation, recovery challenges) may make them less ideal for large-scale production, prompting investigation into alternative solvent systems.

For palladium-catalyzed reactions like the Suzuki coupling, the cost of the precious metal catalyst and the need to remove it from the final product are major concerns, especially in the pharmaceutical industry. Industrial processes focus on using catalysts with very high turnover numbers (TON), meaning a small amount of catalyst can produce a large amount of product. libretexts.org Developing robust and thermally stable catalysts, such as palladacycles, that are also insensitive to air and water can simplify the process and reduce costs. libretexts.org After the reaction, efficient methods for removing residual palladium to meet strict regulatory limits (often in the parts-per-million range) are required. This can involve treatment with scavengers, activated carbon, or specialized filtration techniques.

Ultimately, an ideal industrial synthesis is often a chemoenzymatic route, which combines the best of both worlds: efficient and powerful chemical reactions to build the core structure and highly selective enzymatic steps to ensure the correct stereochemistry. researchgate.netmdpi.com

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of 5-Bromo-2-fluorophenylacetic acid and for separating it from its positional isomers, which often possess different physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Purity assessments of 98% have been reported using HPLC, underscoring its efficacy. aksci.com For the separation of structurally similar fluorophenylacetic acid isomers, specific reverse-phase HPLC methods have been developed. sielc.com

One effective method employs a Primsep SB reverse-phase column. sielc.com The separation of 2-, 3-, and 4-fluorophenylacetic acid isomers can be achieved using a mobile phase composed of acetonitrile (B52724) and water, buffered with either formic acid or acetic acid. sielc.com This approach allows for precise resolution of the isomers, which can be detected by UV spectrophotometry at 264 nm. sielc.com A significant advantage of using formic acid in the mobile phase is its compatibility with mass spectrometry (MS), enabling LC-MS for further structural confirmation and analysis. sielc.comsielc.comsielc.com

| Parameter | HPLC Condition 1 |

| Column | Primsep SB, 4.6x250 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and water with formic acid or acetic acid buffer |

| Detection | UV at 264 nm |

| Compatibility | Mass Spectrometry (MS) compatible |

| Data derived from a method for separating fluorophenylacetic acid isomers. sielc.com |

Gas Chromatography (GC) presents another avenue for the analysis of phenylacetic acid derivatives. However, due to the carboxylic acid moiety, direct analysis of this compound by GC can be challenging. To enhance volatility and improve chromatographic performance, derivatization is typically required. A common strategy involves the esterification of the carboxylic acid group. chromforum.org Following derivatization, a chiral capillary GC column could potentially be used to separate enantiomers if the compound were chiral, or a size-exclusion GC column might be effective for separating isomers. chromforum.org

The separation of positional isomers of fluorophenylacetic acid is a significant analytical challenge because of their similar structures and properties. researchgate.net Standard reverse-phase HPLC methods using conventional octadecylsilane (B103800) (ODS) columns with methanol/water or acetonitrile/water mobile phases often fail to provide adequate separation of these isomers. researchgate.net

To overcome this, specialized chromatographic strategies are employed. One successful approach involves the use of a nonionic surfactant, such as Brij-35, as a component of the mobile phase in micellar liquid chromatography. researchgate.net This technique has been shown to enable the separation of fluorophenylacetic acid positional isomers. researchgate.net Research into the separation mechanism has revealed that the choice of the organic modifier in the mobile phase is critical for achieving the desired selectivity. researchgate.net Thermodynamic studies have indicated that the separation of 2- and 4-fluorophenylacetic acids is primarily driven by enthalpic differences, whereas the separation of 4- and 3-fluorophenylacetic acids is an entropy-driven process. researchgate.net These findings highlight the complex interactions that can be manipulated to achieve the resolution of closely related positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules like this compound. Both proton and fluorine-19 NMR provide critical information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the identity and structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other active nuclei.

For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons of the acetic acid group. The aromatic region would display a complex multiplet pattern due to spin-spin coupling between the remaining protons on the phenyl ring and coupling to the fluorine atom. The methylene protons would typically appear as a singlet, though coupling to the fluorine atom over four bonds (⁴JHF) might be observed, potentially causing a slight broadening or a small doublet splitting. The acidic proton of the carboxyl group is often broad and may exchange with trace amounts of water in the NMR solvent, sometimes making it difficult to observe.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR spectra can be acquired rapidly with a high signal-to-noise ratio. nih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. nih.gov This makes ¹⁹F NMR a valuable tool for confirming the presence and position of the fluorine substituent on the aromatic ring. The signal for the fluorine atom would be expected to show coupling to the adjacent aromatic protons.

Furthermore, related compounds like 2-fluorophenylacetic acid are utilized as chiral derivatizing agents in ¹⁹F NMR spectroscopy. sielc.com This involves reacting the chiral acid with another chiral molecule, such as an alcohol or amine, to form diastereomers. These diastereomers are distinguishable in the ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric purity of the other molecule. This highlights an advanced application of fluorophenylacetic acid derivatives in stereochemical analysis.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the molecular identification of this compound. The technique provides a precise determination of the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns.

Upon introduction into the mass spectrometer, the this compound molecule is ionized, most commonly forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (C₈H₆BrFO₂), the theoretical monoisotopic mass is approximately 231.95 Da.

The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da). libretexts.org The presence of bromine and fluorine isotopes (⁷⁹Br, ⁸¹Br) will result in characteristic isotopic patterns in the mass spectrum, aiding in the confirmation of the elemental composition.

While specific experimental mass spectra for this compound are not widely published, the fragmentation of its isomer, 2-bromo-5-fluorophenylacetic acid, provides valuable predictive insights. For this isomer, predicted collision cross-section values, which are related to the ion's shape and size, have been calculated for various adducts. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 2-bromo-5-fluorophenylacetic acid Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 232.96080 | 138.8 |

| [M+Na]⁺ | 254.94274 | 151.0 |

| [M-H]⁻ | 230.94624 | 143.1 |

| [M+NH₄]⁺ | 249.98734 | 159.9 |

| [M+K]⁺ | 270.91668 | 139.8 |

| [M+H-H₂O]⁺ | 214.95078 | 138.6 |

| [M+HCOO]⁻ | 276.95172 | 158.3 |

| [M+CH₃COO]⁻ | 290.96737 | 185.0 |

This table is based on predicted data for an isomer and serves as an illustrative example of the type of data obtained from mass spectrometry analysis.

Applications of X-ray Crystallography for Complex Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound, provided a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on related phenylacetic acid derivatives demonstrate the power of this technique. For example, the crystal structure of magnesium and calcium salts of phenylacetic acid has been determined, revealing details of the coordination between the metal ions and the carboxylate groups. crystallography.net In another example, the crystal structure of a transcriptional repressor, PaaX, which is involved in the degradation of phenylacetic acid, was elucidated, providing insights into its biological function. nih.gov These studies underscore the utility of X-ray crystallography in understanding the structural chemistry of phenylacetic acid derivatives.

Table 2: Illustrative Crystallographic Data for a Phenylacetic Acid Derivative (Magnesium Phenylacetate) crystallography.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7979 |

| b (Å) | 10.623 |

| c (Å) | 8.587 |

| β (°) | 108.33 |

| Volume (ų) | 849.5 |

| Z | 4 |

This table presents data for a related compound to illustrate the type of information obtained from an X-ray crystallography study.

Determination of Enantiomeric Excess and Chiral Resolution Methods

This compound possesses a chiral center at the carbon atom bearing the carboxyl group, meaning it can exist as a pair of enantiomers. In many applications, particularly in pharmaceuticals and agrochemicals, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Therefore, the determination of enantiomeric excess (ee) and the separation of enantiomers (chiral resolution) are of paramount importance.

Several methods can be employed to determine the enantiomeric excess of this compound. Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique. By using a chiral derivatizing agent or a chiral solvating agent, the two enantiomers can be converted into diastereomers or diastereomeric complexes, which will exhibit distinct signals in the ¹⁹F NMR spectrum. nih.gov The relative integration of these signals directly corresponds to the enantiomeric ratio.

Another sensitive method involves the induction of chirality in an achiral aggregate of a chromophore, such as an oligo(p-phenylenevinylene), by the chiral acid. The resulting chiroptical activity, measured by circular dichroism spectroscopy, can be used to determine the enantiomeric excess of the acid. nih.gov

The separation of the enantiomers of this compound can be achieved through various chiral resolution techniques. One common approach is the crystallization of diastereomeric salts. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can selectively catalyze the esterification or hydrolysis of one enantiomer of a carboxylic acid, allowing for the separation of the unreacted enantiomer from the product. This method has been successfully applied to the deracemization of other fluorinated arylcarboxylic acids.

Table 3: Comparison of Chiral Resolution Methods Applicable to this compound

| Method | Principle | Advantages | Disadvantages |

| Crystallization of Diastereomeric Salts | Formation and separation of diastereomeric salts with a chiral resolving agent. | Well-established, can be scaled up. | Trial-and-error process to find a suitable resolving agent, theoretical max yield of 50% for one enantiomer. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, can be used for analytical and preparative scales. | High cost of chiral columns, limited loading capacity for preparative separations. |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., hydrolysis, esterification). | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, may require optimization of reaction conditions. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluorophenylacetic Acid

Molecular Modeling and Quantum Chemical Calculations

Theoretical investigations into 5-bromo-2-fluorophenylacetic acid rely on sophisticated computational methods to elucidate its structural and electronic properties. Molecular modeling, particularly through quantum chemical calculations, provides a foundational understanding of the molecule's behavior at an atomic level. Density Functional Theory (DFT) is a principal method employed for these studies, often utilizing hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p). researchgate.netnih.gov These calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

By calculating the optimized structure, key geometric parameters like bond lengths, bond angles, and dihedral angles can be precisely determined. For this compound, this involves defining the spatial relationship between the phenyl ring, the bromine and fluorine substituents, and the acetic acid side chain. The stability of different conformers, particularly concerning the rotation around the C-C bond of the acetic acid moiety, can be assessed to identify the ground-state configuration. nih.gov

Furthermore, quantum chemical calculations are instrumental in analyzing the electronic properties of the molecule. Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions between filled and vacant orbitals. nih.govniscpr.res.in This analysis can reveal the stabilizing effects of electron delocalization from the phenyl ring to the carboxylic acid group and the influence of the electron-withdrawing halogen substituents. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). niscpr.res.in The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Interactive Table 1: Predicted Molecular Properties of this compound Note: This data is predictive and based on computational models.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures of this compound, which are essential for its characterization. Theoretical calculations can generate vibrational and electronic spectra that can be compared with experimental data for structural confirmation.

Conformational analysis is the first step, where methods like DFT are used to identify all possible stable conformers and their relative energies. nih.gov For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the phenyl ring and the carboxylic acid group. By calculating the potential energy surface for this rotation, the most stable conformer can be identified.

Once the ground-state geometry is established, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netnih.gov These calculations can predict the positions of key vibrational bands, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-F and C-Br stretches. niscpr.res.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govniscpr.res.in These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for interpreting experimental NMR spectra. Electronic properties, such as UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and corresponding wavelengths. nih.gov

Interactive Table 2: Predicted Spectroscopic Data for this compound Note: These are theoretical predictions to be correlated with experimental data.

| Technique | Key Observation | Predicted Range |

|---|---|---|

| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ |

| FT-IR | C=O stretch (carboxylic acid) | 1700-1750 cm⁻¹ |

| ¹³C NMR | Carbonyl carbon | 170-175 ppm |

| ¹³C NMR | Aromatic carbons | 115-140 ppm |

| ¹H NMR | Carboxylic acid proton | 10-12 ppm |

| ¹H NMR | Aromatic protons | 7.0-7.8 ppm |

In Silico Assessment of Pharmacokinetic and Druglikeness Parameters

In the context of drug discovery, computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, a process known as in silico ADME profiling. synquestlabs.comnih.gov For this compound, web-based platforms like SwissADME can be used to estimate its pharmacokinetic profile and druglikeness. nih.govphytojournal.com

These tools evaluate a molecule against established criteria for oral bioavailability, such as Lipinski's Rule of Five. This rule assesses parameters like molecular weight (<500 Da), octanol-water partition coefficient (LogP < 5), number of hydrogen bond donors (<5), and number of hydrogen bond acceptors (<10). phytojournal.com this compound generally aligns with these parameters.

Further predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes and transporters. nih.gov The BOILED-Egg model, for instance, provides a graphical prediction of GI absorption and BBB permeation based on lipophilicity (WLOGP) and polarity (TPSA). swissadme.ch The model can predict whether the compound is likely to be passively absorbed by the gastrointestinal tract or penetrate the central nervous system. nih.gov Additionally, these in silico tools can predict whether the compound is a substrate or inhibitor of cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or the P-glycoprotein (P-gp) transporter, which are crucial for drug metabolism and efflux. nih.govphytojournal.com

Interactive Table 3: Predicted ADMET and Druglikeness Parameters for this compound Note: Data generated from predictive models like SwissADME.

| Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 inhibitor | No | Unlikely to inhibit CYP1A2 enzyme. |

| CYP2C9 inhibitor | Yes | Potential to inhibit CYP2C9 enzyme. |

| CYP3A4 inhibitor | No | Unlikely to inhibit CYP3A4 enzyme. |

| Lipinski Violations | 0 | Good oral bioavailability predicted. |

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is a valuable asset for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of how the molecule is formed or how it transforms.

For instance, the synthesis of this compound often involves the bromination of a 2-fluorophenylacetic acid precursor. DFT calculations can be used to model the electrophilic aromatic substitution mechanism. This would involve calculating the energies of the sigma complex (Wheland intermediate) for substitution at different positions on the phenyl ring to explain the regioselectivity of the bromination.

Similarly, computational studies can explore the reactivity of the compound itself. The mechanisms of reactions such as nucleophilic substitution of the bromine atom, esterification of the carboxylic acid, or further functionalization of the aromatic ring can be modeled. By comparing the activation barriers for different potential pathways, the most likely reaction outcome under specific conditions can be predicted. These theoretical insights can guide the optimization of synthetic routes and the design of new reactions.

Structure-Activity Relationship (SAR) Exploration through Computational Approaches

Computational methods are pivotal in exploring the Structure-Activity Relationships (QSAR) of this compound and its derivatives. nih.gov QSAR modeling aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com This approach is fundamental in medicinal chemistry for optimizing lead compounds.

The process begins by generating a set of virtual analogues of this compound by modifying its structure, for example, by changing the position or type of halogen substituents or altering the acetic acid side chain. For each analogue, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic features. nih.gov

If a dataset with measured biological activity (e.g., enzyme inhibition) for a series of related compounds is available, a QSAR model can be built. Statistical methods are used to create an equation that links the descriptors to the activity. This model can then be used to predict the activity of new, unsynthesized analogues of this compound. This in silico screening allows chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. mdpi.comnih.gov Even without a full QSAR model, analyzing how systematic structural changes affect computed properties like receptor docking scores can provide valuable SAR insights.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Pharmaceutical Intermediate for Drug Candidates

5-Bromo-2-fluorophenylacetic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. The presence of the bromo and fluoro substituents provides specific reactivity and properties that are advantageous in the development of new drugs. For instance, 5-bromo-2-fluorobenzeneboronic acid, a related compound, is an important intermediate in the synthesis of certain non-ester pyrethroid compounds used as pesticides. google.com The versatility of these building blocks is highlighted by their use in creating complex molecules with therapeutic potential.

The strategic placement of the bromine and fluorine atoms on the phenylacetic acid scaffold allows for targeted chemical reactions. The bromine atom can participate in cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final drug molecule. This makes this compound a sought-after starting material in the synthesis of novel drug candidates.

Design and Synthesis of Novel Pharmacologically Active Compounds

The unique structural features of this compound make it an ideal scaffold for the design and synthesis of new pharmacologically active compounds. Researchers have utilized this intermediate to create a variety of molecules with different therapeutic applications.

Dipeptidyl peptidase-IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of certain DPP-4 inhibitors involves the use of intermediates derived from halogenated phenylacetic acids. While the direct use of this compound as a scaffold for DPP-4 inhibitors is not explicitly detailed in the provided results, the synthesis of other antidiabetic agents from similar brominated compounds suggests its potential in this area. researchgate.netnih.gov For example, brominated flavonoids have been investigated for their antidiabetic effects, demonstrating the utility of bromine substitution in developing compounds that target diabetes-related enzymes. researchgate.net

HIV integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.gov Inhibitors of this enzyme are a key component of antiretroviral therapy. nih.gov this compound derivatives have been utilized as intermediates in the synthesis of potent anti-HIV integrase inhibitors. mdpi.commdpi.com The synthesis of these inhibitors often involves multi-step processes where the halogenated phenylacetic acid core is modified to create a molecule that can effectively bind to the active site of the HIV integrase enzyme. mdpi.commdpi.comresearchgate.net The development of these inhibitors is a significant area of research aimed at combating the HIV/AIDS pandemic. nih.govnih.govnih.govdiscovery.csiro.audrugbank.com

Beta-blockers are a class of drugs widely used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. nih.govnih.gov These drugs work by blocking the effects of adrenaline on beta-receptors in the body. nih.govnih.gov While the direct synthesis of beta-blockers from this compound is not explicitly mentioned in the provided search results, the general importance of halogenated aromatic compounds as building blocks in pharmaceutical synthesis suggests its potential applicability in this area. The structural motifs present in many beta-blockers could potentially be accessed through synthetic routes involving intermediates like this compound.

This compound and its related compounds are important precursors in the synthesis of various antidiabetic agents. google.com Notably, derivatives of this compound are used in the production of sitagliptin (B1680988), a well-known DPP-4 inhibitor. The synthesis of sitagliptin involves a chiral β-amino acid derivative, which can be prepared from intermediates like this compound. The development of efficient synthetic routes to these precursors is crucial for the large-scale production of such important antidiabetic drugs.

There is growing interest in the synthesis of novel compounds with cytotoxic activity for potential use in cancer therapy. nih.govmdpi.compsu.edunih.gov Research has shown that derivatives of this compound can be used to create molecules with significant cytotoxic effects against various cancer cell lines. nih.gov For example, studies have demonstrated that certain compounds synthesized using this building block exhibit potent activity against leukemia cells. nih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov Further research in this area could lead to the development of new and effective anticancer agents. psu.edu

Intermediates for KRAS Inhibitors

The Kirsten Rat Sarcoma (KRAS) gene is a frequently mutated oncogene in various cancers, including pancreatic, lung, and colorectal cancers. google.com The development of inhibitors targeting specific KRAS mutations is a major focus in oncology research. Phenylacetic acid derivatives containing bromo and fluoro substituents are key intermediates in the synthesis of these targeted therapies. For instance, a closely related isomer, 2-(3-bromo-4-fluoro-phenyl)acetic acid, is explicitly mentioned in patent literature as a starting material for the creation of pan-KRAS inhibitors, which are designed to inhibit multiple mutated forms of the KRAS protein. google.com These intermediates undergo further chemical modifications to produce the final complex molecules that can bind to and inhibit the function of the mutated KRAS protein, thereby halting cancer cell proliferation. The synthesis pathways often involve coupling the phenylacetic acid moiety with other heterocyclic structures to build the final inhibitor. google.com

Investigation of Biological Interactions and Mechanisms of Action

The biological activity of a compound is determined by its interactions with biomolecules such as enzymes and receptors. The halogen substituents on this compound are known to influence these interactions significantly.

Studies on Binding Affinity to Enzymes and Receptors

The presence of halogen atoms like bromine and fluorine can enhance a molecule's ability to bind to biological targets. This is due to their ability to form halogen bonds and other non-covalent interactions, which can increase the affinity and specificity of the ligand for the binding pocket of an enzyme or receptor. While specific binding affinity studies for this compound are not extensively documented in publicly available literature, the structural motif is found in compounds with known biological targets. For example, a related compound, (5-bromo-2-fluorophenyl)boronic acid, has been identified as an inhibitor of the enzyme BACE1, which is implicated in Alzheimer's disease. google.com This suggests that the 5-bromo-2-fluorophenyl group has the potential to be incorporated into ligands designed to bind with high affinity to various enzymatic targets.

Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition kinetics provides crucial information about how an inhibitor works. Inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or noncompetitive, where it binds to a different site. nih.gov This is often quantified by the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Increases | Unchanged |

| Non-competitive | Inhibitor binds to a site other than the active site, altering enzyme conformation. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to a site other than the active site, affecting both Kₘ and Vₘₐₓ. | Varies | Decreases |

This table provides a general overview of enzyme inhibition kinetics.

Evaluation of Antibacterial Activities of Derived Complexes

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. nih.gov Phenylacetic acid derivatives and other bromo-substituted aromatic compounds serve as scaffolds for the synthesis of novel antibacterial complexes. Studies have shown that derivatives of bromo- and fluoro-containing aromatic compounds can exhibit significant antibacterial activity.

For example, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and shown to be effective against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov Similarly, derivatives of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) have demonstrated moderate to high antibacterial activity against various bacterial strains. irejournals.com The synthesis of these derivatives often involves reacting the parent bromo-compound with various amines or other nucleophiles to create a library of related compounds that can be screened for antibacterial efficacy. irejournals.com The activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 2: Antibacterial Activity of Selected Bromo-Aromatic Derivatives

| Derivative Class | Target Organism | Reported Activity (MIC or DIZ) | Reference |

| 5-bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae ST147 | Active (specific MIC not provided) | nih.gov |

| 2-amino-N-(p-Chlorophenyl) acetamides | Acinetobacter baumannii | DIZ = 32.0 mm for compound 5b | irejournals.com |

| 2-amino-N-(p-Chlorophenyl) acetamides | Pseudomonas aeruginosa | DIZ = 23.5 mm for compound 5b | irejournals.com |

| 2-amino-N-(p-Chlorophenyl) acetamides | Staphylococcus aureus | DIZ = 23.5 mm for compound 5d | irejournals.com |

| 5-fluorouracil phosphonium (B103445) derivatives | Staphylococcus aureus | MIC remained constant despite resistance profile | nih.gov |

Note: DIZ = Disk Inhibition Zone. This table shows examples of antibacterial activity for derivatives of related structures, not for this compound itself.

Application as a Chiral Derivatizing Reagent in Biological Chemistry

A chiral derivatizing agent (CDA) is a chiral compound used to convert a mixture of enantiomers (non-superimposable mirror images) into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using techniques like NMR spectroscopy or HPLC. This allows for the determination of the enantiomeric purity of a sample. wikipedia.org A well-known example of a CDA is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. wikipedia.org

For a compound to be an effective CDA, it must be enantiomerically pure, react completely with the analyte without causing racemization, and possess a functional group that allows for clear distinction of the resulting diastereomers in the chosen analytical method. wikipedia.org

This compound is a chiral molecule due to the stereocenter at the alpha-carbon of the acetic acid group. In theory, its enantiomerically pure forms could be used as CDAs to react with chiral alcohols or amines to form diastereomeric esters or amides. However, a review of the scientific literature does not indicate that this compound is commonly used for this purpose. While it possesses the necessary structural features, its application as a chiral derivatizing agent is not a documented practice in the reviewed sources.

Applications in Agrochemical and Advanced Material Science Research

Development of New Agrochemical Compounds

The structural motif of 5-Bromo-2-fluorophenylacetic acid is of significant interest in the field of agrochemical research. While direct application of the compound itself as a pesticide is not extensively documented, its derivatives and related structures are crucial intermediates in the synthesis of potent agrochemical agents.

One of the most notable applications is in the development of non-ester pyrethroid insecticides. A closely related compound, 5-bromo-2-fluorobenzeneboronic acid, is a key intermediate in the synthesis of certain fluoroolefin pyrethroids, which are effective pesticides. google.comnih.govgoogle.com The synthesis of this boronic acid derivative often starts from precursors that share the 5-bromo-2-fluorophenyl scaffold, highlighting the importance of this substitution pattern in accessing the final pesticidal compounds. The presence of both bromine and fluorine atoms in the molecule can enhance the biological activity of the resulting agrochemicals.

The general class of fluorinated and halogenated phenylacetic acids is widely explored in the development of herbicides and fungicides. For instance, fluorine-containing analogs of phenoxyacetic herbicides have shown significant herbicidal activity against various weed species. researchgate.net The carboxylic acid group of this compound provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of potential agrochemical candidates. Researchers can modify this group to form esters, amides, or other derivatives to fine-tune the biological activity, selectivity, and environmental persistence of the target compounds.

Table 1: Examples of Agrochemicals and Intermediates with Related Structures

| Compound Name | Chemical Class | Application/Significance |

| 5-Bromo-2-fluorobenzeneboronic acid | Organoboron Compound | Intermediate for non-ester pyrethroid insecticides google.comnih.govgoogle.com |

| Fluoroolefin Pyrethroids | Pyrethroid Insecticide | Active pesticidal compounds |

| Fluorinated Phenoxyacetic Acids | Herbicide | Herbicidal activity against various weeds researchgate.net |

Synthesis of Novel Materials with Tailored Properties

In the realm of advanced material science, functionalized aromatic compounds like this compound are valuable precursors for the synthesis of novel polymers with tailored properties. The combination of the rigid phenyl ring and the reactive carboxylic acid and bromo-substituents allows for its incorporation into various polymer backbones, influencing properties such as thermal stability, flame retardancy, and optical and electronic characteristics.

The presence of the bromine atom can impart flame-retardant properties to polymers. Brominated compounds are well-known flame retardants, and incorporating this compound into a polymer matrix can enhance its resistance to combustion. The fluorine atom can also contribute to improved thermal stability and chemical resistance of the resulting material.

Furthermore, the carboxylic acid functionality enables the synthesis of polyesters and polyamides through condensation polymerization with appropriate diol or diamine co-monomers. The specific substitution pattern on the phenyl ring will affect the polymer's chain packing, morphology, and ultimately its macroscopic properties.

While specific examples of polymers synthesized directly from this compound are not abundant in publicly available literature, the principles of polymer chemistry suggest its potential use in creating functional polymers. For example, it could be used to synthesize:

High-performance polyesters and polyamides: For applications requiring high thermal stability and flame retardancy.

Functional polymer coatings: Where the bromo- and fluoro- substituents can modify surface properties.

Monomers for ring-opening metathesis polymerization (ROMP): To create functional and potentially degradable polymers. nih.gov

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Property | Potential Application |

| Polyesters | Flame retardancy, Thermal stability | Engineering plastics, automotive components |

| Polyamides | High-performance fibers, Films | Aerospace, electronics |

| Functional Coatings | Modified surface energy, Chemical resistance | Protective coatings |

Role as a Building Block in Complex Organic Molecule Synthesis

Beyond its potential in specific applications, this compound is fundamentally a valuable building block in organic synthesis. Chemical suppliers categorize it as an organic building block, indicating its utility in the construction of more complex molecular architectures. nsf.govcalpaclab.com

The three distinct functional handles on the molecule—the carboxylic acid, the bromine atom, and the fluorine atom—can be selectively reacted to introduce other functional groups or to couple with other molecules.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols, providing a versatile point for molecular elaboration.

The bromine atom is particularly useful for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of other aryl, alkyl, or alkynyl groups to the phenyl ring.

The fluorine atom , while generally less reactive, influences the electronic properties of the aromatic ring and can participate in certain nucleophilic aromatic substitution reactions under specific conditions.

This multi-functional nature makes this compound an attractive starting material for the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific functions. Its utility lies in providing a pre-functionalized aromatic core that can be systematically built upon to achieve a desired molecular complexity.

Structure Activity Relationships and Analogues of 5 Bromo 2 Fluorophenylacetic Acid

Systematic Exploration of Halogenated Phenylacetic Acid Analogues

The systematic study of halogenated phenylacetic acid analogues is crucial for understanding their structure-activity relationships (SAR). Halogens, such as bromine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. Research into various substituted benzyloxyphenylacetic acids has highlighted the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic function for biological activity. nih.gov

A study on the α-selective chlorination of phenylacetic acid and its para-substituted analogues demonstrated an efficient method for creating α-chlorophenylacetic acids, which are valuable synthetic intermediates. unimi.it This method is effective for analogues with electron-withdrawing or weakly electron-donating para-substituents, including halogens. unimi.it The introduction of a halogen at different positions on the phenyl ring can significantly alter the compound's properties. For instance, 4-bromophenylacetic acid can be synthesized by the electrophilic aromatic substitution of phenylacetic acid with bromine. wikipedia.org

The table below summarizes some key halogenated phenylacetic acid analogues and their properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Bromo-2-fluorophenylacetic acid | C₈H₆BrFO₂ | 233.03 | The subject of this article. |

| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.046 | A derivative with a bromine atom at the para position. wikipedia.org |

| α-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | A synthetic intermediate produced by α-selective chlorination. unimi.it |

Research on Positional Isomers (e.g., 2-Bromo-5-fluoro-, 4-Bromo-2-fluoro-, 3-Bromo-2-fluoro-phenylacetic acids)

The positions of the bromine and fluorine atoms on the phenylacetic acid ring are critical in defining the molecule's chemical behavior and potential applications. Research has focused on various positional isomers to understand the impact of substituent placement.

2-Bromo-5-fluorophenylacetic acid: This isomer has a melting point of 113-114°C and is classified as an irritant. matrixscientific.com It is available from various chemical suppliers for research purposes. matrixscientific.combldpharm.comsigmaaldrich.comchemscene.com

4-Bromo-2-fluorophenylacetic acid: This compound has a molecular weight of 233.03 g/mol . nih.gov It serves as an important intermediate in organic synthesis. thsci.com The synthesis of the related 4-bromo-2-fluorobenzoic acid can be achieved from 2-fluoro-4-bromotoluene through oxidation. chemicalbook.com

3-Bromo-2-fluorophenylacetic acid: This isomer is also commercially available for research applications. bldpharm.comavantorsciences.com

The physical and chemical properties of these isomers are summarized in the table below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-5-fluorophenylacetic acid | 739336-26-6 matrixscientific.com | C₈H₆BrFO₂ matrixscientific.com | 233.04 matrixscientific.com | 113-114 matrixscientific.com |

| 4-Bromo-2-fluorophenylacetic acid | 114897-92-6 nih.gov | C₈H₆BrFO₂ nih.gov | 233.03 nih.gov | Not specified |

| 3-Bromo-2-fluorophenylacetic acid | 1375964-39-8 bldpharm.com | C₈H₆BrFO₂ | 233.03 | Not specified |

| 2-(2-Bromo-3-fluorophenyl)acetic acid | 958454-33-6 nih.gov | C₈H₆BrFO₂ nih.gov | 233.03 nih.gov | Not specified |

Chain Extension and Modification to Propanoic Acid Analogues

Modifying the acetic acid side chain to a propanoic acid chain is a common strategy in medicinal chemistry to alter the pharmacokinetic and pharmacodynamic properties of a compound. The synthesis of 2-Bromo-5-fluorobenzenepropanoic acid has been documented. chemicalbook.com One synthetic route involves the reaction of 2-bromo-5-fluorobenzaldehyde (B45324) with malonic acid, followed by catalytic hydrogenation. chemicalbook.com This chain extension can impact the molecule's flexibility and its ability to interact with target sites.

Synthesis and Characterization of Metal Complexes and Coordination Compounds

While specific research on metal complexes of this compound is not widely documented in the provided search results, the carboxylate group of phenylacetic acids is known to coordinate with metal ions. The synthesis of 5-bromo-2-fluorobenzeneboronic acid, a precursor that could potentially be used in creating more complex organometallic compounds, has been described. google.comchemimpex.com This process involves the lithiation of 1-bromo-4-fluorobenzene (B142099) followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. google.com

Structural Variations Leading to Piperazinones and Related Heterocycles

The structural framework of this compound can be utilized as a starting material for the synthesis of more complex heterocyclic structures like piperazinones. While direct synthesis from this compound was not detailed in the search results, the general reactivity of phenylacetic acids suggests their potential for such transformations. For instance, the related compound 5-Bromo-2-(phenylamino)benzoic acid is synthesized via the Ullman reaction. nih.gov

Conclusion and Future Research Directions

Synthesis and Application Research Frontiers

The synthesis of 5-Bromo-2-fluorophenylacetic acid is established through classical organic reactions. However, the frontiers of research are pushing towards more efficient, sustainable, and scalable methods. One common preparatory route involves the bromination of 2-fluorophenylacetic acid. Another potential pathway starts from 1-bromo-4-fluorobenzene (B142099), which can be converted to 5-bromo-2-fluorobenzaldehyde (B134332) and subsequently oxidized to the desired acid.

Future synthetic research will likely focus on:

Catalytic C-H Activation: Direct and selective bromination of 2-fluorophenylacetic acid at the C5 position using advanced catalytic systems to minimize waste and improve atom economy.

Flow Chemistry: Implementation of continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to greener and more selective production methods.

In terms of applications, while this compound is primarily utilized as a building block in organic synthesis, its potential is far from fully realized. Future application research may venture into:

Agrochemicals: Its structural motifs are present in some pesticides, suggesting potential for development of new, more effective, and environmentally benign agrochemicals.

Materials Science: The presence of halogen atoms can influence the electronic properties of organic molecules, opening possibilities for its use as a precursor in the synthesis of organic light-emitting diodes (OLEDs) or other functional materials. epa.gov

Emerging Methodologies in Enantioselective Synthesis

The presence of a chiral center in derivatives of this compound necessitates the development of enantioselective synthetic methods to isolate specific stereoisomers, which is crucial for pharmaceutical applications. Asymmetric catalysis is a powerful tool for achieving high stereoselectivity. numberanalytics.com

Emerging trends in this area that could be applied to this compound include:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis, which is highly desirable in the pharmaceutical industry. numberanalytics.com

Transition-Metal Catalysis: The development of novel chiral ligands for transition metals like ruthenium and iridium can enable highly enantioselective hydrogenations or other transformations on precursors or derivatives of this compound. numberanalytics.comnih.gov

Biocatalysis: Enzymes, with their inherent chirality, can be engineered to perform highly specific and enantioselective reactions, offering a green and efficient route to chiral fluorinated compounds. numberanalytics.com A lipase-mediated kinetic resolution, for instance, could be employed to resolve a racemic mixture of a precursor alcohol. chemicalbook.com

Future Prospects in Targeted Drug Discovery and Development

The introduction of fluorine and bromine atoms into a phenylacetic acid scaffold makes this compound an interesting candidate for drug discovery. Fluorine substitution is a well-known strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov

Future prospects in this domain include:

Fragment-Based Drug Discovery (FBDD): this compound can serve as a valuable fragment for screening against various biological targets. High-throughput phenotypic profiling has already been performed on this compound, providing a starting point for identifying potential bioactivity. epa.gov

Inhibitors of Specific Enzymes: Phenylacetic acid derivatives have been explored as inhibitors for various enzymes. For example, phenolic acid derivatives have been investigated as potential inhibitors of SARS-CoV-2 main protease. nih.gov The unique electronic properties of this compound could be leveraged to design potent and selective inhibitors for other therapeutic targets.

Development of Novel Anti-cancer and Antimicrobial Agents: Fluorinated heterocycles derived from similar building blocks have shown promising anticancer and antimicrobial activities. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for similar biological activities.

Advanced Analytical and Computational Tools for Comprehensive Understanding

A comprehensive understanding of the physicochemical properties, reactivity, and biological interactions of this compound requires the application of advanced analytical and computational methods.

Advanced Spectroscopic and Chromatographic Techniques: While standard techniques like NMR and mass spectrometry are routinely used, more advanced methods can provide deeper insights. numberanalytics.com Two-dimensional gas chromatography (GCxGC) can be employed for the detailed analysis of complex mixtures containing halogenated organic compounds. chromatographyonline.com Inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity for the detection of halogenated compounds in various matrices. tandfonline.com